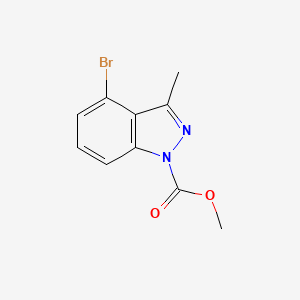

4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole

Beschreibung

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound is characterized by a fused bicyclic indazole core system with three distinct substituents that significantly influence its overall structural properties. The indazole framework consists of a benzene ring fused to a pyrazole ring, creating a planar aromatic system that serves as the foundation for the compound's structural organization. The molecular formula of closely related compounds such as methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate (C₁₀H₉BrN₂O₂) provides insight into the expected molecular weight of approximately 269.09 daltons for similar structures. This molecular composition indicates the presence of ten carbon atoms, nine hydrogen atoms, one bromine atom, two nitrogen atoms, and two oxygen atoms, reflecting the complex substitution pattern that defines this compound class.

The crystallographic analysis of related indazole derivatives reveals important structural features that can be extrapolated to understand the target compound. Studies on similar indazole structures demonstrate that the fused ring system typically maintains a high degree of planarity, with minimal deviation from coplanarity between the benzene and pyrazole rings. The dihedral angle between these rings in related compounds is typically less than 3 degrees, indicating strong conjugation throughout the aromatic system. The methoxycarbonyl substituent at position 1 introduces an ester functionality that can adopt different conformational orientations relative to the indazole plane. Crystallographic data from related compounds show that ester groups attached to indazole rings typically exhibit dihedral angles ranging from 10 to 15 degrees with respect to the fused ring system, suggesting some rotational freedom while maintaining partial conjugation.

The bromine substituent at position 4 represents a significant structural feature that influences both the electronic properties and steric environment of the molecule. Halogen substituents on indazole rings typically maintain standard bond lengths and angles, with carbon-bromine bond distances averaging approximately 1.90 Angstroms based on related structural studies. The van der Waals radius of bromine (approximately 1.85 Angstroms) creates a substantial steric presence that can influence molecular packing and intermolecular interactions in the solid state. The methyl group at position 3 provides additional steric bulk and electron-donating character, with typical carbon-carbon bond lengths of approximately 1.54 Angstroms and standard tetrahedral geometry around the methyl carbon atom.

| Structural Parameter | Value Range | Related Compound Reference |

|---|---|---|

| Ring Planarity (Dihedral Angle) | 0-3° | tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate |

| Ester Group Orientation | 10-15° | Various indazole-1-carboxylates |

| C-Br Bond Length | ~1.90 Å | Brominated indazole derivatives |

| Molecular Weight | ~269 Da | Methyl 4-bromo-3-methyl-1H-indazole-1-carboxylate |

Electronic Configuration and Tautomeric Behavior

The electronic configuration of this compound is dominated by the extended π-electron system of the indazole core, which is significantly modified by the electronic effects of the three substituents. The indazole ring system possesses a total of ten π-electrons distributed across the fused benzene and pyrazole rings, creating a stable aromatic system with distinctive electronic properties. The nitrogen atoms at positions 1 and 2 of the pyrazole ring contribute significantly to the electronic character, with the N-H nitrogen (position 1 in unsubstituted indazoles) typically serving as both a hydrogen bond donor and acceptor in various chemical environments. However, in this compound, the methoxycarbonyl substitution at position 1 eliminates the hydrogen bond donor capability while maintaining the electron-rich character of the nitrogen atom.

The bromine substituent at position 4 exerts a strong electron-withdrawing inductive effect while simultaneously providing electron-donating resonance contributions through its lone pairs. This dual electronic influence creates a complex electronic environment that affects both the reactivity and stability of the compound. The electronegativity of bromine (2.96 on the Pauling scale) results in significant polarization of the carbon-bromine bond, creating a partial positive charge on the carbon atom that can influence electrophilic aromatic substitution reactions. Simultaneously, the resonance donation from bromine lone pairs can stabilize carbocations formed at adjacent positions during certain reaction pathways.

The methyl group at position 3 functions as an electron-donating substituent through both inductive and hyperconjugative effects. This electron donation stabilizes the aromatic system and can influence the tautomeric equilibrium of the indazole ring. Studies on related indazole systems demonstrate that electron-donating substituents at position 3 generally favor the 1H-tautomer over the 2H-tautomer. The methoxycarbonyl group at position 1 represents a strongly electron-withdrawing substituent that significantly affects the electronic distribution throughout the molecule. The carbonyl carbon of the ester group exhibits substantial electrophilic character, while the oxygen atoms provide sites for potential hydrogen bonding and coordination interactions.

Tautomeric behavior in indazole systems typically involves the migration of the hydrogen atom between the two nitrogen atoms of the pyrazole ring, generating 1H- and 2H-tautomers. However, in this compound, the substitution at position 1 eliminates this tautomeric possibility, effectively locking the compound in a single tautomeric form. This structural constraint simplifies the analysis of its electronic properties and ensures consistent behavior across different chemical environments. The absence of tautomeric equilibrium also enhances the predictability of the compound's spectroscopic properties and chemical reactivity patterns.

Comparative Analysis with Related Indazole Derivatives

The comparative analysis of this compound with related indazole derivatives reveals significant insights into structure-property relationships within this compound class. Comparison with the closely related methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate demonstrates the importance of ester substitution position on molecular properties. While both compounds contain the same bromo and methyl substituents, the relocation of the methoxycarbonyl group from position 1 to position 6 results in substantially different electronic characteristics and reactivity patterns. The position 6 ester derivative exhibits a molecular weight of 269.10 daltons and different solubility properties compared to the position 1 analog.

Analysis of 4-bromo-3-methyl-1H-indazole, which lacks the methoxycarbonyl substituent entirely, provides insight into the electronic contribution of the ester functionality. This parent compound has a molecular formula of C₈H₇BrN₂ and a molecular weight of 211.06 daltons, representing a reduction of 58 mass units compared to the methoxycarbonyl derivative. The absence of the ester group results in the retention of the tautomeric hydrogen, allowing for 1H-2H tautomeric equilibrium that is absent in the target compound. Studies indicate that the CAS number for this parent compound is 1159511-73-5, and it exhibits different crystallization behavior and intermolecular hydrogen bonding patterns.

The comparison with 6-bromo-4-methoxy-1H-indazole illustrates the impact of methoxy versus methyl substitution on molecular properties. This compound, with CAS number 885519-21-1 and molecular weight 227.058 daltons, demonstrates how oxygen-containing substituents can significantly alter both electronic properties and physical characteristics such as boiling point (360.9±22.0°C at 760 mmHg) and density (1.7±0.1 g/cm³). The presence of methoxy groups typically increases molecular polarity and can enhance solubility in polar solvents compared to methyl-substituted analogs.

Examination of indazole-carboxylic acid derivatives, such as 6-(methoxycarbonyl)-1H-indazole-3-carboxylic acid, reveals the impact of multiple carboxyl-containing substituents on molecular architecture. This compound, with molecular formula C₁₀H₈N₂O₄ and molecular weight 220.18 g/mol, demonstrates how additional carboxyl functionalities can create opportunities for extensive hydrogen bonding networks and enhanced crystallization behavior. The presence of both carboxylic acid and ester functionalities provides multiple sites for intermolecular interactions that can significantly influence solid-state packing and solubility characteristics.

| Compound | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|

| 4-Bromo-3-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 | Tautomeric hydrogen present |

| Methyl 4-bromo-3-methyl-1H-indazole-6-carboxylate | C₁₀H₉BrN₂O₂ | 269.10 | Ester at position 6 |

| 6-Bromo-4-methoxy-1H-indazole | C₈H₇BrN₂O | 227.06 | Methoxy substitution |

| 6-(Methoxycarbonyl)-1H-indazole-3-carboxylic acid | C₁₀H₈N₂O₄ | 220.18 | Dual carboxyl functionality |

The synthetic accessibility and reactivity patterns of these related compounds provide important benchmarks for understanding the target molecule. Studies on tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate demonstrate that indazole-1-carboxylate derivatives can be readily synthesized through protection strategies using boc anhydride and DMAP in dichloromethane. The crystal structure analysis of this compound reveals that the fused ring system maintains planarity with minimal deviation, and the carboxylate functionality adopts conformations that minimize steric interactions while maintaining conjugation with the aromatic system. These synthetic precedents suggest that similar methodologies could be applicable to the preparation of this compound, potentially through sequential functionalization approaches or direct esterification of corresponding carboxylic acid precursors.

Eigenschaften

IUPAC Name |

methyl 4-bromo-3-methylindazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-6-9-7(11)4-3-5-8(9)13(12-6)10(14)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKQRDOFJQGDKIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC=C2)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole typically involves the following steps:

Starting Material: The synthesis begins with 4-bromo-3-nitrotoluene.

Bromination: The radical benzylic bromination of 4-bromo-3-nitrotoluene yields 4-bromo-3-nitro-1-bromomethylbenzene.

Cyclization: The nitro group is reduced, and the resulting amine undergoes cyclization to form the indazole ring.

Esterification: The final step involves the esterification of the carboxylic acid group to form the methoxycarbonyl derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply.

Analyse Chemischer Reaktionen

Types of Reactions

4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used.

Oxidation: Oxidizing agents like manganese dioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst.

Coupling: Boron reagents and palladium catalysts are commonly used in Suzuki–Miyaura coupling.

Major Products

Substitution: Various substituted indazoles.

Oxidation: Oxidized derivatives of the indazole.

Reduction: Reduced forms of the indazole.

Coupling: Biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Drug Development

4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole serves as a crucial building block in the synthesis of novel pharmaceuticals. Its structure allows for modifications that can enhance biological activity against various diseases, particularly cancer and inflammatory disorders. The compound's ability to interact with specific biological targets makes it a candidate for developing drugs that can modulate enzyme activity or receptor function.

Case Studies

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit promising anticancer properties by inhibiting tumor growth through targeted molecular interactions.

- Anti-inflammatory Drugs : Studies have shown that certain modifications of this compound can reduce inflammation markers in vitro and in vivo, suggesting potential therapeutic uses in treating chronic inflammatory conditions.

Biochemical Research

Enzyme and Receptor Studies

The compound is utilized in biochemical studies to investigate the mechanisms of action of enzymes and receptors. By understanding how 4-bromo derivatives interact with biological systems, researchers can gain insights into cellular processes and disease mechanisms.

Applications in Assays

- Binding Affinity Assays : The compound is employed to assess the binding affinity to various receptors, helping to elucidate pharmacological profiles.

- Mechanistic Studies : Research involving this compound has contributed to understanding signal transduction pathways influenced by indazole derivatives.

Material Science

Organic Semiconductors

Due to its unique electronic properties, this compound is being explored for its potential use in organic semiconductors. Its structural characteristics allow it to be incorporated into materials that can be used in electronic devices.

Research Highlights

- Conductivity Studies : Experimental data suggests that indazole derivatives can enhance the conductivity of organic materials, making them suitable for applications in flexible electronics.

- Photovoltaic Applications : Investigations into the use of this compound in solar cells have shown potential for improving energy conversion efficiencies.

Agricultural Chemistry

Development of Agrochemicals

The compound is also being studied for its potential applications in agricultural chemistry, particularly as a component in the formulation of environmentally friendly pesticides and herbicides.

Benefits and Innovations

- Targeted Action : Modifications of this compound can lead to agrochemicals that are more selective in their action, reducing harm to non-target organisms.

- Sustainability Focus : Research efforts are directed towards creating less toxic formulations that can effectively manage pests while minimizing environmental impact.

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material. Its consistent properties help ensure the accuracy and reliability of experimental results across various analytical methods.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Drug development focusing on anticancer and anti-inflammatory agents | Targeted therapy with high specificity |

| Biochemical Research | Mechanistic studies on enzymes and receptors | Insights into disease mechanisms |

| Material Science | Use in organic semiconductors and photovoltaic cells | Enhanced conductivity and energy efficiency |

| Agricultural Chemistry | Development of eco-friendly pesticides | Reduced toxicity to non-target species |

| Analytical Chemistry | Standard reference material for experimental accuracy | Ensures reliability across analytical methods |

Wirkmechanismus

indazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways . The bromine and methoxycarbonyl groups may enhance the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of 4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole are compared below with analogous indazole, indole, and pyrazole derivatives.

Structural and Functional Comparisons

Key Differences and Implications

Positional Effects of Substituents :

- The methoxycarbonyl group at position 1 in the target compound distinguishes it from Methyl 4-bromo-1H-indazole-3-carboxylate (COOMe at position 3). This positional variance alters electronic properties, with the ester at position 1 likely reducing steric hindrance for reactions at position 3 .

- Compared to 4-Bromo-3-methyl-1H-indazole, the additional COOMe group enhances solubility, facilitating use in aqueous-phase reactions .

Biological Activity: Indazole derivatives with substituents at positions 3 and 4 (e.g., methyl, bromine) exhibit notable inhibitory activity in enzymes like IDO1, as seen in SAR studies . The target compound’s methyl and bromine groups may synergize for similar bioactivity, while the COOMe group could modulate binding affinity .

Synthetic Utility: The bromine atom in the target compound enables Suzuki-Miyaura couplings, similar to 4-Bromo-3-methoxy-1H-indazole . However, the COOMe group offers a handle for further derivatization (e.g., hydrolysis to carboxylic acid) compared to non-esterified analogs .

Spectroscopic Characteristics :

- The IR spectrum of the target compound would show a carbonyl stretch (~1700 cm⁻¹) for the ester, distinguishing it from 4-Bromo-3-methyl-1H-indazole, which lacks this feature. The ¹H NMR would display a singlet for the OCH3 group (~3.8–4.0 ppm) .

Biologische Aktivität

Overview

4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole is a member of the indazole family, a class of heterocyclic compounds known for their diverse biological activities. This compound features a bromine atom and a methoxycarbonyl group, which contribute to its unique chemical reactivity and potential therapeutic applications.

The chemical structure of this compound includes:

- Bromine (Br) : Enhances reactivity and potential interactions with biological targets.

- Methoxycarbonyl group : Influences lipophilicity and solubility, affecting bioavailability.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

Anticancer Properties

Studies suggest that this compound may possess antitumor effects, particularly against various cancer cell lines. For instance, it has been evaluated in vitro for its cytotoxicity against A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The results indicated that the compound could inhibit cell proliferation effectively, with IC50 values comparable to established anticancer drugs like 5-fluorouracil .

The mechanism through which this compound exerts its anticancer effects may involve:

- Inhibition of Cyclin-dependent Kinases (CDKs) : Molecular docking studies have predicted that the compound targets CDKs, crucial for cell cycle regulation, thereby inducing apoptosis in cancer cells .

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels have been associated with its anticancer activity, leading to oxidative stress in tumor cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown potential antimicrobial activity. Preliminary studies indicate effectiveness against certain Gram-positive and Gram-negative bacteria, suggesting its utility in combating infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. For example:

- Substitution patterns on the indazole ring can enhance or diminish cytotoxicity.

- The presence of electron-donating or withdrawing groups can impact the overall pharmacological profile.

Comparative Analysis with Similar Compounds

A comparison with related compounds demonstrates the unique properties of this compound:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 4-Bromo-1H-indazole | Lacks methoxycarbonyl group | Moderate anticancer activity |

| 1-Methoxycarbonyl-3-methyl-1H-indazole | Lacks bromine atom | Limited activity |

| 4-Bromo-3-methyl-1H-indazole | Lacks methoxycarbonyl group | Antimicrobial properties |

| This compound | Unique combination of Br and methoxycarbonyl | Strong anticancer and antimicrobial |

Case Studies

Recent studies have focused on synthesizing derivatives of this compound to explore enhanced biological activities. For instance, derivatives with varied substituents have been tested for improved efficacy against specific cancer cell lines and microbial strains. These investigations reveal promising avenues for drug development based on this scaffold .

Q & A

Q. What are the standard synthetic routes for 4-Bromo-1-methoxycarbonyl-3-methyl-1H-indazole, and how are reaction conditions optimized?

A common approach involves multi-step synthesis starting from indazole precursors. For example:

Bromination : Introduce the bromo substituent using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation at 0–25°C).

Methoxycarbonylation : Employ chloroformate derivatives (e.g., methyl chloroformate) in the presence of a base (e.g., triethylamine) to functionalize the indazole nitrogen.

Methylation : Use methyl iodide or dimethyl sulfate with a strong base (e.g., NaH) to introduce the methyl group at the 3-position.

Q. Optimization Strategies :

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and purity (e.g., methoxycarbonyl resonance at ~3.8–4.0 ppm for methyl groups).

- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- HPLC : Assess purity (>95% by area normalization) using reverse-phase columns (C18) with UV detection at 254 nm.

- X-ray Crystallography : For absolute configuration determination (if single crystals are obtained) .

Q. What safety protocols should be followed when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Keep in airtight containers at 2–8°C, away from light and moisture.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste.

Note: General safety practices are inferred from analogous brominated indazoles in safety data sheets .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data during structural refinement?

- Software Cross-Validation : Compare refinement results from SHELXL (for small molecules) and Mercury (for visualization and packing analysis) to identify discrepancies in bond lengths/angles .

- Twinned Data Handling : Use SHELXL’s TWIN command to model twinning ratios if crystal quality is poor.

- Hydrogen Bonding Analysis : Generate interaction maps in Mercury to validate supramolecular features .

Q. How can conflicting biological activity data (e.g., enzyme inhibition) be systematically analyzed?

- Dose-Response Replication : Conduct triplicate assays across multiple concentrations (e.g., 0.1–100 µM) to confirm IC50 values.

- Control Experiments : Include positive controls (e.g., acarbose for α-glucosidase assays) and solvent blanks to rule out artifacts.

- Statistical Validation : Apply ANOVA or Student’s t-test to assess significance (p < 0.05) between replicates .

Q. What strategies are effective for optimizing synthetic yields when scaling up production?

- Catalyst Screening : Test palladium complexes (e.g., Pd(PPh3)4) for cross-coupling efficiency.

- Solvent Effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance solubility of intermediates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. How can researchers validate the purity of this compound for pharmacological studies?

- Combined Techniques : Use HPLC (for quantitative purity) alongside 1H NMR (to detect trace solvents or isomers).

- Elemental Analysis : Confirm C, H, N, Br content within ±0.4% of theoretical values.

- Melting Point Consistency : Compare observed mp with literature values (if available) to detect impurities .

Q. What computational methods are suitable for predicting the reactivity of this compound?

Q. How should researchers address discrepancies between theoretical and experimental spectral data?

- Simulation Tools : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ACD/Labs).

- Solvent Corrections : Apply solvent-specific chemical shift adjustments (e.g., DMSO-d6 vs. CDCl3).

- Conformational Analysis : Use Mercury to model rotamer populations affecting peak splitting .

Q. What are the best practices for documenting synthetic procedures to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.